![molecular formula C11H13NO3S B6646371 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid, also known as MCTA, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. MCTA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is not fully understood. However, it is believed that 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess anti-tumor activity in various animal models of cancer. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is its potential use in the treatment of various inflammatory diseases and cancer. It has also been shown to be well-tolerated in animal studies, which is a positive indicator for its potential use in humans. One of the limitations of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid. One area of research could be the development of more efficient synthesis methods for 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid, which could increase its availability and lower its cost. Another area of research could be the investigation of the potential use of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid and its potential use in humans.
Métodos De Síntesis
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-methylcyclopropanecarbonyl chloride, which is then reacted with thiophene-2-amine to obtain 2-methylcyclopropanecarbonylthiophene-2-amine. This intermediate is then reacted with ethyl chloroacetate to obtain ethyl 2-(2-methylcyclopropanecarbonylamino)-2-thiophen-2-ylacetate. Finally, this compound is hydrolyzed to obtain 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid.
Aplicaciones Científicas De Investigación
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been extensively studied for its potential use in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has also been shown to possess anti-tumor activity, and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-[(2-methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-6-5-7(6)10(13)12-9(11(14)15)8-3-2-4-16-8/h2-4,6-7,9H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCVDNOTYALLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1,3-Benzodioxol-5-ylmethyl(methyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646292.png)
![N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6646305.png)
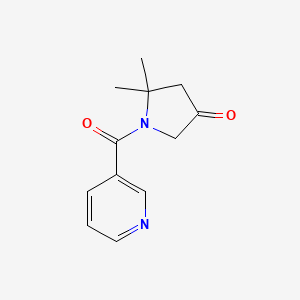
![1-[6-(Methylamino)pyridin-3-yl]-3-phenylurea](/img/structure/B6646315.png)
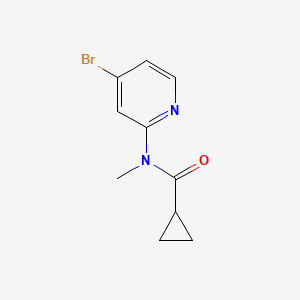
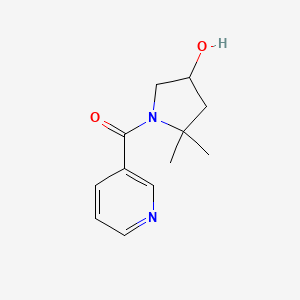
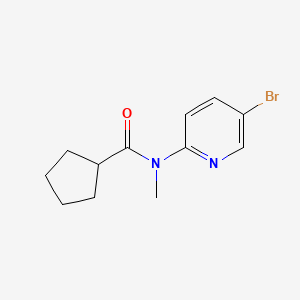
![2,4,6-trimethyl-N-[6-(methylamino)pyridin-3-yl]benzamide](/img/structure/B6646341.png)
![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)
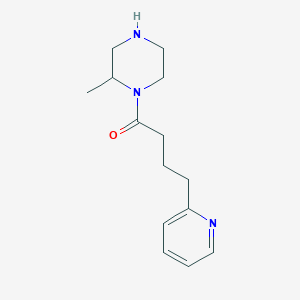
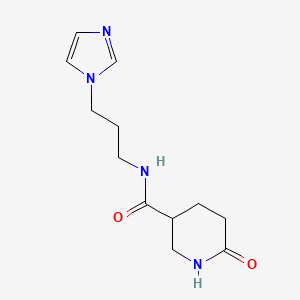

![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)